3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16090943
InChI: InChI=1S/C20H20N4O2/c1-2-12-26-17-10-8-15(9-11-17)14-21-24-20(25)19-13-18(22-23-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23)(H,24,25)/b21-14+
SMILES:
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol

3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC16090943

Molecular Formula: C20H20N4O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
IUPAC Name 3-phenyl-N-[(E)-(4-propoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C20H20N4O2/c1-2-12-26-17-10-8-15(9-11-17)14-21-24-20(25)19-13-18(22-23-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23)(H,24,25)/b21-14+
Standard InChI Key RTONBJBLNVZFTK-KGENOOAVSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3
Canonical SMILES CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the pyrazole core: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones or β-ketoesters.

  • Formation of carbohydrazide: The introduction of a carbohydrazide group at the fifth position of the pyrazole ring is achieved through condensation reactions.

  • Schiff base formation: The final step involves reacting the carbohydrazide with 4-propoxybenzaldehyde to form the Schiff base (-CH=N-) linkage, yielding the desired compound.

General Reaction Scheme:

Pyrazole-carbohydrazide+4-propoxybenzaldehyde3-phenyl-N’-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide\text{Pyrazole-carbohydrazide} + \text{4-propoxybenzaldehyde} \rightarrow \text{3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide}

Characterization

The compound can be characterized using various analytical techniques:

  • NMR Spectroscopy (1H and 13C): Confirms the structure by identifying chemical shifts corresponding to the pyrazole ring, phenyl groups, and Schiff base linkage.

  • IR Spectroscopy: Detects functional groups such as NH (amide), C=O (carbonyl), and C=N (imine).

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines precise molecular geometry and confirms stereochemistry (E-configuration).

Biological Activities

Pyrazole derivatives, including compounds like this one, are known for their diverse biological activities:

  • Antimicrobial Activity: Pyrazoles exhibit antibacterial and antifungal properties by interfering with microbial enzymes.

  • Antioxidant Properties: Hydrazones are effective radical scavengers due to their electron-donating imine groups.

  • Anticancer Potential: Pyrazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Anti-inflammatory Effects: The heterocyclic core often interacts with inflammatory mediators, reducing inflammation.

While specific studies on this compound might be limited, its structural similarity to other biologically active hydrazones suggests potential applications in drug discovery.

Research Implications

The compound's structural framework makes it an excellent candidate for further research in:

  • Medicinal Chemistry: Screening for antimicrobial, antioxidant, or anticancer activities.

  • Material Science: Potential use in sensors due to its Schiff base moiety's chelating ability.

  • Coordination Chemistry: Schiff bases often form complexes with transition metals that exhibit enhanced biological activity.

Future studies could focus on synthesizing analogs by modifying substituents on the phenyl or pyrazole rings to optimize pharmacological properties.

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